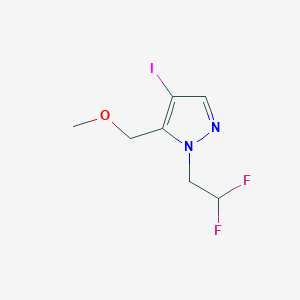
1-(2,2-difluoroethyl)-4-iodo-5-(methoxymethyl)-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,2-Difluoroethyl)-4-iodo-5-(methoxymethyl)-1H-pyrazole is a synthetic organic compound that has garnered interest in various fields of scientific research
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-difluoroethyl)-4-iodo-5-(methoxymethyl)-1H-pyrazole typically involves multiple steps, starting from commercially available precursors. One common approach involves the electrophilic 2,2-difluoroethylation of heteroatom nucleophiles using a hypervalent iodine reagent, such as (2,2-difluoroethyl)(aryl)iodonium triflate . This method allows for the incorporation of the difluoroethyl group into the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.
化学反应分析
Types of Reactions
1-(2,2-Difluoroethyl)-4-iodo-5-(methoxymethyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring or its substituents.
Coupling Reactions: The difluoroethyl group can be involved in coupling reactions with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as thiols, amines, and alcohols for substitution reactions.
Oxidizing Agents: Such as hypervalent iodine reagents for oxidation reactions.
Reducing Agents: Such as hydrides for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with thiols can yield thiolated pyrazole derivatives, while oxidation reactions can produce oxidized pyrazole compounds.
科学研究应用
1-(2,2-Difluoroethyl)-4-iodo-5-(methoxymethyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a potential pharmaceutical intermediate or active compound.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(2,2-difluoroethyl)-4-iodo-5-(methoxymethyl)-1H-pyrazole involves its interaction with molecular targets and pathways. The difluoroethyl group can modulate the lipophilicity and acidity of the compound, affecting its binding affinity and specificity for biological targets . The iodo and methoxymethyl groups can also influence the compound’s reactivity and stability.
相似化合物的比较
Similar Compounds
1,1-Difluoroethyl chloride: A difluoroalkylating reagent used in medicinal chemistry.
(2,2-Difluoroethyl)(4-methoxyphenyl)iodonium triflate: A hypervalent iodine reagent used for difluoroethylation reactions.
2,2-Dichloro-1,1-difluoroethyl methyl ether: Used as a lipid-soluble anesthetic agent.
Uniqueness
1-(2,2-Difluoroethyl)-4-iodo-5-(methoxymethyl)-1H-pyrazole is unique due to its specific combination of substituents, which confer distinct chemical properties and potential applications. The presence of the difluoroethyl group enhances its lipophilicity and metabolic stability, while the iodo and methoxymethyl groups provide additional sites for chemical modification and functionalization.
属性
IUPAC Name |
1-(2,2-difluoroethyl)-4-iodo-5-(methoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F2IN2O/c1-13-4-6-5(10)2-11-12(6)3-7(8)9/h2,7H,3-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRQMFFDMDVCBEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=NN1CC(F)F)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F2IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{2-[(benzylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-chlorobenzamide](/img/structure/B2866547.png)
![5-chloro-N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2866549.png)
![4-(3,4-dichlorophenyl)-6-(4-fluorobenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2866550.png)
![2-{[3-(3,4-dimethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetic acid](/img/structure/B2866552.png)
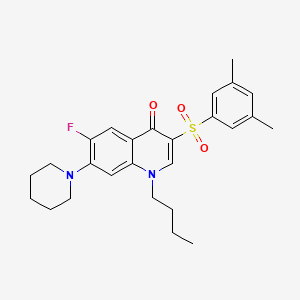
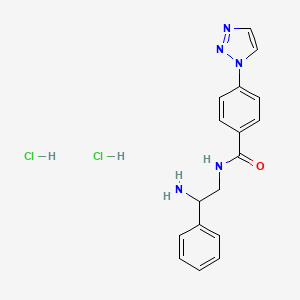
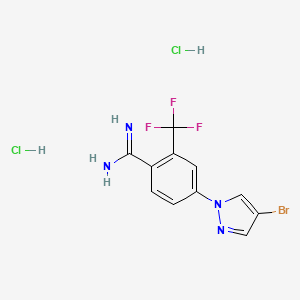
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide hydrochloride](/img/structure/B2866563.png)
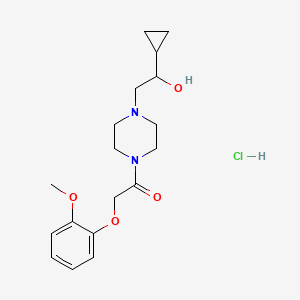
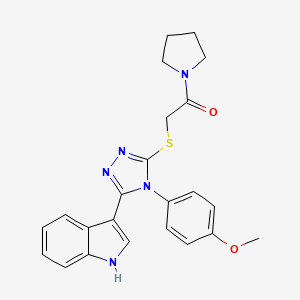
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2866566.png)
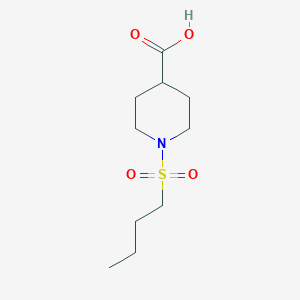
![2-(4-Bromophenyl)-4-(methylthio)pyrazolo[1,5-a]pyrazine](/img/structure/B2866568.png)
![N'-(2-phenylethyl)-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide](/img/structure/B2866570.png)
